ROS inducer 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

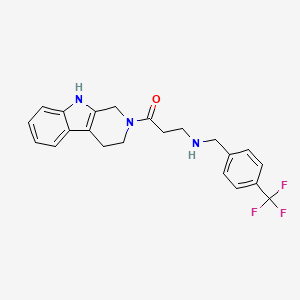

Propiedades

Fórmula molecular |

C22H22F3N3O |

|---|---|

Peso molecular |

401.4 g/mol |

Nombre IUPAC |

1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-[[4-(trifluoromethyl)phenyl]methylamino]propan-1-one |

InChI |

InChI=1S/C22H22F3N3O/c23-22(24,25)16-7-5-15(6-8-16)13-26-11-9-21(29)28-12-10-18-17-3-1-2-4-19(17)27-20(18)14-28/h1-8,26-27H,9-14H2 |

Clave InChI |

AMYQCXSWKUDWKG-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCNCC4=CC=C(C=C4)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ROS Inducers: A Technical Guide

Disclaimer: As of late 2025, specific, in-depth information regarding the molecular mechanism of a compound precisely designated "ROS inducer 3" in a biomedical context is limited in publicly available scientific literature. One identified agent, "this compound (Compound I6)," is a 1,2,3,4-tetrahydro-β-carboline derivative developed as a bactericidal agent for controlling plant bacterial diseases, with a reported EC50 of 2.86 μg/mL[1].

This guide will, therefore, provide a comprehensive overview of the general mechanisms of action for reactive oxygen species (ROS) inducers, tailored for researchers, scientists, and drug development professionals. The principles, pathways, and experimental protocols described herein are fundamental to understanding how a hypothetical or novel ROS inducer might exert its biological effects, particularly in a therapeutic context such as oncology.

Introduction to Reactive Oxygen Species (ROS) and Their Signaling Roles

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)[2][3]. While historically viewed as purely damaging agents, it is now well-established that ROS at low to moderate levels are crucial second messengers in a multitude of cellular signaling pathways[4]. They play pivotal roles in regulating processes such as cell proliferation, differentiation, and immune responses[5].

The therapeutic strategy of using ROS inducers is often predicated on the observation that cancer cells exhibit a higher basal level of ROS compared to normal cells due to their increased metabolic rate and mitochondrial dysfunction. This elevated baseline makes them more susceptible to further increases in oxidative stress, pushing them past a threshold where ROS levels become cytotoxic, leading to cell death.

Core Mechanisms of Action of ROS Inducers

The primary mechanism of action for a ROS inducer is to elevate intracellular ROS levels to a point that overwhelms the cell's antioxidant capacity, thereby triggering various cell death pathways. This is typically achieved through one or more of the following mechanisms:

-

Mitochondrial Targeting: Many ROS inducers interfere with the mitochondrial electron transport chain (ETC), particularly complexes I and III, leading to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide. This is a common and potent mechanism for ROS generation.

-

Inhibition of Antioxidant Systems: ROS inducers can also function by inhibiting the cell's natural antioxidant defense systems. This includes the downregulation or direct inhibition of enzymes such as glutathione (B108866) peroxidase (GPX) and thioredoxin reductase, or the depletion of glutathione (GSH), a key antioxidant molecule.

-

Activation of ROS-Generating Enzymes: Some compounds can directly or indirectly activate enzymes like NADPH oxidases (NOX), which are dedicated to producing ROS for signaling purposes.

The accumulation of ROS initiates a cascade of downstream signaling events, ultimately leading to cellular demise through apoptosis, necroptosis, or ferroptosis.

Key Signaling Pathways Modulated by ROS Inducers

The elevated ROS levels triggered by an inducer can activate several critical signaling pathways that culminate in cell death.

Apoptosis Induction via Mitochondrial Pathway

A primary consequence of excessive ROS is the induction of the intrinsic pathway of apoptosis. ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.

Caption: Mitochondrial pathway of apoptosis induced by a ROS inducer.

Activation of MAPK Signaling Pathways

ROS can also activate members of the mitogen-activated protein kinase (MAPK) family, including c-Jun N-terminal kinase (JNK) and p38 MAPK. ROS can inactivate MAPK phosphatases through the oxidation of their cysteine residues, leading to sustained activation of JNK and p38. Prolonged activation of the JNK pathway, in particular, is strongly associated with the induction of apoptosis.

Caption: ROS-mediated activation of JNK/p38 MAPK pathways.

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. ROS inducers can trigger ferroptosis by depleting glutathione and inactivating glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The resulting accumulation of lipid ROS leads to membrane damage and cell death.

Caption: Induction of ferroptosis through GPX4 inactivation.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that would be generated in the process of characterizing the mechanism of action of a novel ROS inducer.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) after 48h |

| Cancer Cell Line A | 5.2 ± 0.6 |

| Cancer Cell Line B | 8.1 ± 1.1 |

| Normal Fibroblasts | > 50 |

Table 2: Effect of this compound on Intracellular ROS Levels

| Treatment | Fold Increase in DCF Fluorescence (vs. Control) |

| Control | 1.0 |

| This compound (5 µM) | 4.5 ± 0.5 |

| This compound (10 µM) | 8.2 ± 0.9 |

| This compound + N-acetylcysteine | 1.2 ± 0.2 |

| *p < 0.01 |

Table 3: Biomarker Modulation by this compound (10 µM for 24h)

| Biomarker | Fold Change (vs. Control) |

| Cleaved Caspase-3 | 6.8 ± 0.7 |

| Phospho-JNK | 4.2 ± 0.5 |

| GPX4 Expression | 0.4 ± 0.1 |

| Mitochondrial GSH | 0.3 ± 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of a ROS inducer's mechanism of action.

Measurement of Intracellular ROS

Objective: To quantify the generation of intracellular ROS upon treatment with the inducer.

Methodology:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Probe Loading: Wash cells with phosphate-buffered saline (PBS) and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) in serum-free medium for 30 minutes at 37°C in the dark. H₂DCFDA is a cell-permeable probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by ROS.

-

Treatment: Wash cells again with PBS and treat with various concentrations of the ROS inducer in complete medium. Include a positive control (e.g., H₂O₂) and a negative control (vehicle). To confirm ROS-dependence, a condition with the inducer plus a ROS scavenger (e.g., N-acetylcysteine) should be included.

-

Fluorescence Measurement: Measure the fluorescence intensity at specified time points (e.g., 1, 2, 4 hours) using a fluorescence plate reader with excitation at 485 nm and emission at 525 nm.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the fold increase in ROS production.

Caption: Workflow for measuring intracellular ROS using H₂DCFDA.

Assessment of Apoptosis by Annexin V/Propidium (B1200493) Iodide Staining

Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

Methodology:

-

Cell Treatment: Treat cells with the ROS inducer at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting for Signaling Pathway Analysis

Objective: To determine the activation state and expression levels of key proteins in the signaling pathways of interest.

Methodology:

-

Protein Extraction: After treatment with the ROS inducer, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, phospho-JNK, total JNK, GPX4, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The mechanism of action for a ROS inducer is multifaceted, centered on the deliberate elevation of intracellular reactive oxygen species to cytotoxic levels. This controlled induction of oxidative stress exploits the inherent vulnerabilities of rapidly proliferating cells, such as cancer cells, leading to their demise through well-defined pathways including apoptosis, necroptosis, and ferroptosis. A thorough understanding of the underlying signaling cascades, coupled with rigorous experimental validation, is paramount for the development of novel ROS-based therapeutics. The protocols and frameworks provided in this guide offer a foundational approach for the comprehensive characterization of any novel ROS-inducing agent.

References

An In-depth Technical Guide to ROS Inducer 3: Discovery, Synthesis, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Oxygen Species (ROS) modulation represents a compelling strategy in the development of novel therapeutic and antimicrobial agents. Elevated ROS levels can induce oxidative stress, leading to cellular damage and programmed cell death, a mechanism that can be exploited to target pathogenic bacteria or cancer cells. This technical guide focuses on ROS Inducer 3 , a novel 1,2,3,4-tetrahydro-β-carboline derivative identified as a potent bactericidal agent. This document details its discovery, provides a representative synthesis protocol, summarizes its biological activity, and outlines the experimental methodologies used for its characterization. Furthermore, it visualizes the compound's proposed mechanism of action and experimental workflows, offering a comprehensive resource for researchers in agrochemicals and drug discovery.

Discovery and Rationale

This compound, also designated as Compound I6 , was discovered during a structural optimization study of 1,2,3,4-tetrahydro-β-carbolines as potential ROS-inducing bactericides for controlling intractable plant diseases.[1] The research, published by Liu HW, et al. in 2023, identified this scaffold as a promising starting point for developing agents that function by disrupting the cellular redox balance in pathogenic bacteria.[1]

The core principle is that while basal levels of ROS are essential for normal cell signaling, excessive accumulation leads to oxidative stress, damaging lipids, proteins, and DNA, ultimately culminating in cell death.[2][3] Pathogenic bacteria, particularly those resistant to conventional antibiotics, are vulnerable to agents that can overwhelm their antioxidant defense systems. Compound I6 emerged from this research as a lead candidate with significant activity against specific plant pathogens.[1]

Quantitative Biological Data

The primary biological activity of this compound (Compound I6) and its analogs has been quantified against several plant pathogenic bacteria. The data highlights its efficacy and spectrum of activity.

| Compound | Target Organism | Assay Type | Metric | Value (μg/mL) | In Vivo Protective Activity (%) | Reference |

| This compound (I6) | Pseudomonas syringae pv. actinidiae (Psa) | In Vitro | EC₅₀ | 2.86 | 94.02 | |

| ROS Inducer 2 (I16) | Xanthomonas axonopodis pv. citri (Xac) | In Vitro | EC₅₀ | 3.43 | 92.50 | |

| ROS Inducer 1 (I29) | Xanthomonas oryzae pv. oryzae (Xoo) | In Vitro | EC₅₀ | 5.73 | 55.74 |

Synthesis Protocol (Representative)

The synthesis of this compound involves the construction of the 1,2,3,4-tetrahydro-β-carboline core followed by N-acylation. While the exact, step-by-step protocol from the primary literature is not publicly available, the following represents a standard and plausible chemical synthesis route for this class of compounds.

Step 1: Pictet-Spengler Reaction to form the Tetrahydro-β-carboline Core

-

Dissolve tryptamine (B22526) (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Add an appropriate aldehyde or keto acid (1.1 equivalents) to the solution.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, TFA).

-

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-β-carboline intermediate.

Step 2: N-Acylation with a Substituted Propanoic Acid

-

Dissolve the 1,2,3,4-tetrahydro-β-carboline intermediate (1 equivalent) and 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.1 equivalents) in an anhydrous solvent like CH₂Cl₂ or dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the final product, this compound.

Proposed Mechanism of Action

The antibacterial activity of this compound is attributed to its ability to disrupt the bacterial redox homeostasis. The proposed mechanism involves the intracellular accumulation of ROS, which overwhelms the bacterium's antioxidant defenses, leading to widespread cellular damage and eventual cell death, potentially via an apoptosis-like pathway.

Key Experimental Protocols

Characterization of this compound requires specific bioassays. The following sections detail the standard methodologies for these experiments.

In Vitro Antibacterial Activity Assay (Turbidimetric Method)

This assay determines the half-maximal effective concentration (EC₅₀) of the compound against a specific bacterium.

-

Preparation: Culture the target bacteria (e.g., Psa) in a suitable liquid medium (e.g., Luria-Bertani broth) overnight at 28-37°C until it reaches the logarithmic growth phase.

-

Dilution Series: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution of the compound in the liquid medium in a 96-well microplate.

-

Inoculation: Adjust the bacterial culture to a standard density (e.g., 10⁶ CFU/mL) and add it to each well of the microplate. Include a positive control (commercial bactericide) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at the optimal growth temperature for 24-48 hours with shaking.

-

Measurement: Measure the optical density (OD) at 600 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting to a dose-response curve.

Intracellular ROS Measurement in Bacteria

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.

-

Bacterial Culture: Grow bacteria to the logarithmic phase as described above. Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

-

Loading the Probe: Resuspend the bacterial pellet in PBS containing 10 µM DCFH-DA. Incubate the suspension in the dark at 37°C for 30 minutes to allow the probe to enter the cells and be deacetylated to its active form (DCFH).

-

Washing: Centrifuge the cells to remove the excess probe, and wash once with PBS.

-

Treatment: Resuspend the probe-loaded cells in PBS and treat with different concentrations of this compound (or controls).

-

Incubation: Incubate the treated cells for a defined period (e.g., 1-2 hours) at the appropriate temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader, flow cytometer, or fluorescence microscope. The excitation wavelength is typically 485-495 nm, and the emission wavelength is 525-530 nm. Increased fluorescence corresponds to higher levels of intracellular ROS.

Conclusion and Future Directions

This compound (Compound I6) is a promising bactericidal agent with potent activity against plant pathogens, operating through the induction of lethal oxidative stress. The 1,2,3,4-tetrahydro-β-carboline scaffold is a validated starting point for the development of new antimicrobial agents.

For drug development professionals, the targeted mechanism of ROS induction holds significant appeal. While the current data is focused on agricultural applications, future research should explore the activity of this compound and its analogs in other contexts:

-

Anticancer Activity: Many cancer cell lines exhibit a compromised redox balance, making them selectively vulnerable to further ROS insults.

-

Antimicrobial Activity against Human Pathogens: The efficacy of this compound class could be evaluated against clinically relevant, drug-resistant bacteria.

-

Mechanism Elucidation: Further studies are needed to identify the precise molecular target through which this compound generates ROS, which would enable more rational drug design and optimization.

This guide provides a foundational overview for scientists and researchers interested in leveraging the potential of ROS-inducing compounds. The methodologies and data presented herein serve as a valuable resource for initiating further investigation into this exciting class of molecules.

References

An In-depth Technical Guide to the Cellular Targets and Pathways of the ROS Inducer RSL3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) play a dual role in cellular physiology, acting as signaling molecules at low concentrations and inducing oxidative stress and cell death at higher levels. The targeted induction of ROS is a promising therapeutic strategy, particularly in oncology. RSL3 (RAS-selective lethal 3) is a potent small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides.[1][2] Originally identified for its selective lethality in cancer cells with oncogenic RAS mutations, RSL3's mechanism of action is centered on the inhibition of key antioxidant enzymes, leading to overwhelming oxidative stress and subsequent cell demise.[1][2][3] This guide provides a detailed overview of the cellular targets and signaling pathways of RSL3, with a focus on its interaction with Glutathione (B108866) Peroxidase 4 (GPX4), the induction of ferroptosis, and its interplay with the mitochondrial deacetylase SIRT3.

Primary and Secondary Cellular Targets of RSL3

The primary and most well-characterized target of RSL3 is Glutathione Peroxidase 4 (GPX4) , a selenium-containing enzyme crucial for detoxifying lipid peroxides. RSL3's chloroacetamide moiety is thought to alkylate the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inactivation. This direct inhibition of GPX4 is a central event in the induction of ferroptosis by RSL3.

Recent chemoproteomic studies have revealed that RSL3 may have a broader target profile than initially understood. It has been shown to bind and inhibit other selenoproteins with antioxidant functions, including Thioredoxin Reductase 1 (TXNRD1) . The simultaneous inhibition of multiple antioxidant systems likely contributes to the potent induction of oxidative stress and ferroptosis by RSL3.

Core Signaling Pathway: RSL3-Induced Ferroptosis

RSL3 triggers a cascade of events culminating in ferroptotic cell death. The central pathway is initiated by the inactivation of GPX4.

-

GPX4 Inactivation : RSL3 directly binds to and inhibits GPX4.

-

Lipid Peroxide Accumulation : With GPX4 inhibited, the cell's ability to reduce lipid hydroperoxides to non-toxic lipid alcohols is compromised. This leads to the rapid accumulation of lipid ROS.

-

Iron-Dependent Oxidative Damage : The accumulated lipid peroxides undergo iron-dependent Fenton reactions, generating highly reactive radicals that propagate further lipid peroxidation and cause extensive damage to cellular membranes.

-

Cell Death : The overwhelming membrane damage leads to a loss of plasma membrane integrity and ultimately, cell death.

The following diagram illustrates the core mechanism of RSL3-induced ferroptosis.

Interplay with SIRT3 and Mitochondrial Pathways

Recent studies have uncovered a link between RSL3-induced ferroptosis and the mitochondrial sirtuin, SIRT3. SIRT3 is a key regulator of mitochondrial function and redox balance. During RSL3-induced ferroptosis in glioblastoma cells, SIRT3 protein expression is upregulated.

Inhibition of SIRT3 has been shown to sensitize these cancer cells to RSL3-induced ferroptosis both in vitro and in vivo. The proposed mechanism involves the following:

-

SIRT3 Inhibition and Mitochondrial ROS : Knockdown of SIRT3 leads to an accumulation of ferrous iron and ROS within the mitochondria.

-

Mitophagy Induction : The increased mitochondrial stress triggers mitophagy, the selective degradation of mitochondria.

-

Downregulation of SLC7A11 : SIRT3 inhibition also leads to the downregulation of SLC7A11 (also known as xCT), a crucial transporter for cystine uptake, which is a precursor for the antioxidant glutathione (GSH). This further compromises the cell's antioxidant capacity.

This suggests that while RSL3's primary action is on GPX4, the cellular response and susceptibility can be modulated by mitochondrial pathways governed by SIRT3.

The diagram below outlines the interplay between SIRT3 inhibition and RSL3-induced ferroptosis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of RSL3 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | IC50 (72h) | Reference |

| HCT116 | Colorectal Cancer | 4.084 µM | - | - | |

| LoVo | Colorectal Cancer | 2.75 µM | - | - | |

| HT29 | Colorectal Cancer | 12.38 µM | - | - | |

| HN3 | Head and Neck Cancer | - | - | 0.48 µM | |

| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | - | - | 5.8 µM | |

| U87 | Glioblastoma | ~0.25 µM | - | - | |

| U251 | Glioblastoma | ~0.5 µM | - | - | |

| DU-145 | Prostate Cancer | ~0.1 µM (with 100 µM FAC) | - | - | |

| TRAMP-C2 | Prostate Cancer (murine) | ~0.4 µM (with 100 µM FAC) | - | - |

FAC: Ferric Ammonium Citrate (iron supplement)

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding : Seed cells (e.g., U87, U251, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat cells with various concentrations of RSL3 (e.g., 0.1 µM to 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression analysis.

Measurement of Intracellular ROS

-

Cell Seeding and Treatment : Seed cells in 6-well plates or chamber slides and treat with RSL3 (e.g., 3 µM for 24 hours in colorectal cancer cells) with or without a ferroptosis inhibitor like Liproxstatin-1.

-

Probe Loading : After treatment, wash the cells with serum-free medium and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 20-30 minutes at 37°C in the dark.

-

Washing : Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

-

Detection :

-

Fluorescence Microscopy : Observe the cells under a fluorescence microscope.

-

Flow Cytometry : Harvest the cells and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

-

Quantification : Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Lipid Peroxidation Assay (BODIPY 581/591 C11)

-

Cell Culture and Treatment : Grow cells on coverslips or in multi-well plates and treat with RSL3 (e.g., 300 nM for 2.5 hours in HT-1080 cells).

-

Staining : Add the BODIPY 581/591 C11 probe (final concentration 1-2 µM) to the culture medium and incubate for 30 minutes at 37°C.

-

Imaging/Analysis :

-

Live-cell imaging : Monitor the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

Flow Cytometry : Harvest the cells and analyze the fluorescence shift by flow cytometry. The oxidized form of the probe fluoresces in the green channel.

-

The following diagram depicts a general experimental workflow for assessing RSL3-induced ROS.

References

1,2,3,4-Tetrahydro-β-carboline Derivatives as Inducers of Reactive Oxygen Species: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of reactive oxygen species (ROS) has emerged as a promising strategy in the development of therapeutics for a range of diseases, notably cancer and bacterial infections. Elevated levels of ROS can overwhelm cellular antioxidant defense mechanisms, leading to oxidative stress and subsequent cell death through apoptosis or other pathways. The 1,2,3,4-tetrahydro-β-carboline (THBC) scaffold, a privileged structure in medicinal chemistry, has been identified in numerous natural products and synthetic compounds with potent biological activities. This technical guide provides a comprehensive review of THBC derivatives that have been specifically identified as inducers of ROS, summarizing their quantitative activity, detailing the experimental protocols for ROS measurement, and illustrating the key signaling pathways involved.

Data Presentation: Quantitative Analysis of ROS Induction by THBC Derivatives

The following tables summarize the quantitative data on the ROS-inducing activity of various 1,2,3,4-tetrahydro-β-carboline derivatives from the cited literature.

Table 1: ROS Induction in Mammalian Cells by a β-Carboline Derivative

| Compound ID | Cell Line | Concentration | Method | Results | Reference |

| 8q (N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide) | PC-3 (Human Prostate Cancer) | 10 µM | DCFH-DA Assay | Mean Fluorescence Intensity (MFI) increased to 138 (Negative Control MFI: 19.8) | [1] |

Table 2: Antibacterial Activity of THBC Derivatives via ROS Induction

| Compound ID | Bacterial Strain | EC₅₀ (µg/mL) | Mechanism | Reference |

| I₆ | Pseudomonas syringae pv. actinidiae | 2.86 | Disruption of redox system balance | [2][3] |

| I₁₆ | Xanthomonas axonopodis pv. citri | 3.43 | Disruption of redox system balance | [2][3] |

| I₂₉ | Xanthomonas oryzae pv. oryzae | 5.73 | Disruption of redox system balance |

Experimental Protocols: Measurement of Intracellular ROS

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for the detection of intracellular ROS. The following are detailed protocols for performing this assay using a microplate reader or a flow cytometer.

Protocol 1: DCFH-DA Assay Using a Fluorescence Microplate Reader

This protocol is adapted from methodologies described in the literature for adherent cells.

Materials:

-

Adherent cells (e.g., PC-3)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

THBC derivative of interest

-

Positive control (e.g., H₂O₂)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation/Emission: ~485/530 nm)

Procedure:

-

Cell Seeding: Seed adherent cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the THBC derivative in fresh medium for the desired time period. Include wells for a negative control (vehicle only) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-25 µM in pre-warmed serum-free medium or PBS. Protect the solution from light.

-

Staining: Remove the medium containing the compound. Wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 2: DCFH-DA Assay Using Flow Cytometry

This protocol provides a method for quantifying ROS in individual cells and is suitable for both adherent and suspension cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

THBC derivative of interest

-

Positive control (e.g., H₂O₂)

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser for excitation

Procedure:

-

Cell Preparation: Culture cells to a sufficient density. For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium. For suspension cells, collect by centrifugation.

-

Compound Treatment: Treat the cells with the THBC derivative at the desired concentrations and for the specified time in appropriate culture vessels.

-

Harvesting and Washing: After treatment, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet once with PBS.

-

Staining: Resuspend the cell pellet in pre-warmed PBS or serum-free medium containing 10-25 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells to remove the DCFH-DA solution and resuspend the pellet in cold PBS for analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the DCF fluorophore using a 488 nm laser and collect the emission in the green channel (typically FL1, ~525 nm). Gate on the main cell population to exclude debris. Record the mean fluorescence intensity (MFI) for each sample.

Signaling Pathways and Mechanisms of Action

The induction of ROS by 1,2,3,4-tetrahydro-β-carboline derivatives can trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. Below are diagrams illustrating the key workflows and signaling pathways.

Experimental Workflow for ROS Detection

General Signaling Pathway of ROS-Induced Apoptosis

Increased intracellular ROS, induced by THBC derivatives, disrupts the mitochondrial membrane potential and modulates the expression and localization of Bcl-2 family proteins. This leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, culminating in apoptosis.

Proposed Antibacterial Mechanism via ROS Induction

In bacteria, THBC derivatives are proposed to disrupt the delicate balance of the intracellular redox system. The resulting accumulation of ROS can lead to damage of essential biomolecules such as DNA, proteins, and lipids, ultimately causing bacterial cell death.

Conclusion

1,2,3,4-Tetrahydro-β-carboline derivatives represent a promising class of compounds capable of inducing ROS as a mechanism for their therapeutic effects. The quantitative data presented herein highlights their potency in both anticancer and antibacterial contexts. The detailed experimental protocols provide a practical guide for researchers seeking to evaluate the ROS-inducing capabilities of novel compounds. Furthermore, the elucidated signaling pathways offer a foundational understanding of their mechanism of action, paving the way for the rational design and development of new THBC-based drugs that target ROS-mediated cellular processes. Further research is warranted to fully delineate the specific molecular targets and downstream signaling events for individual THBC derivatives to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactive oxygen species (ROS) control the expression of Bcl-2 family proteins by regulating their phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Structural Optimization of 1,2,3,4-Tetrahydro-β-carbolines as Novel Reactive Oxygen Species Inducers for Controlling Intractable Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity and EC50 of RSL3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro bioactivity of RSL3, a potent and specific inducer of reactive oxygen species (ROS) that triggers ferroptosis, a non-apoptotic form of programmed cell death. RSL3 acts primarily by inhibiting glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides.[1][2][3][4] This guide summarizes the quantitative data on the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of RSL3 across various cancer cell lines, details the experimental protocols for key bioactivity assays, and visualizes the core signaling pathway of RSL3-induced ferroptosis.

Introduction to RSL3

RSL3 (RAS-selective lethal 3) is a small molecule that has been identified as a potent inducer of ferroptosis.[2] It selectively targets and inactivates GPX4, leading to an accumulation of lipid-based ROS and subsequent oxidative cell death. Unlike other ROS inducers, RSL3's mechanism is independent of depleting glutathione (GSH) levels directly. Its ability to induce cell death in a variety of cancer cell lines, particularly those with RAS mutations, has made it a valuable tool for studying ferroptosis and a potential lead compound for anticancer drug development.

In Vitro Bioactivity and EC50/IC50 Values

The in vitro bioactivity of RSL3 is most commonly assessed by its ability to reduce cell viability in cancer cell lines. The potency of RSL3 is typically quantified by its EC50 or IC50 value, which represents the concentration of the compound that elicits 50% of the maximal response or inhibits a biological process by 50%, respectively.

Data Presentation

The following tables summarize the reported IC50 and EC50 values for RSL3 in various cancer cell lines.

Table 1: IC50 Values of RSL3 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 | 4.084 | |

| LoVo | Colorectal Cancer | 24 | 2.75 | |

| HT29 | Colorectal Cancer | 24 | 12.38 | |

| HN3 | Head and Neck Cancer | 72 | 0.48 | |

| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 72 | 5.8 | |

| HT-1080 | Fibrosarcoma | 48 | 1.55 | |

| A549 | Lung Cancer | 24 | 0.5 | |

| H1975 | Lung Cancer | 24 | 0.15 | |

| MAD-MB-231 | Breast Cancer | 96 | 0.71 | |

| HCC1937 | Breast Cancer | 96 | 0.85 | |

| MCF7 | Breast Cancer | >24 | >2 | |

| MDAMB415 | Breast Cancer | >24 | >2 | |

| ZR75-1 | Breast Cancer | >24 | >2 |

Table 2: EC50 Values of RSL3 in Murine and Human Cell Lines

| Cell Line | Organism | Cell Type | Incubation Time (hours) | EC50 (µM) | Reference |

| HT-22 | Mouse | Neuronal | 16 | 0.2 | |

| MEF | Mouse | Embryonic Fibroblast | 24 | 0.01-0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro bioactivity of RSL3.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on RSL3 in colorectal cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of RSL3 (typically ranging from 0.1 to 20 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates at 37°C for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is based on the methodology used to measure ROS production induced by RSL3.

-

Cell Seeding: Plate cells in 6-well plates or on glass coverslips and allow them to attach overnight.

-

Compound Treatment: Treat the cells with the desired concentration of RSL3 for the specified time.

-

Probe Loading: Wash the cells with serum-free medium and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Detection:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope.

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression changes in response to RSL3 treatment.

-

Cell Lysis: After treatment with RSL3, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, p62, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

RSL3-Induced Ferroptosis Signaling Pathway

RSL3 induces ferroptosis primarily through the direct inhibition of GPX4. This leads to the accumulation of lipid peroxides and subsequent iron-dependent oxidative cell death.

References

The Dual Role of Reactive Oxygen Species in Cell Signaling and Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Reactive Oxygen Species (ROS), from their function as critical signaling molecules in cellular homeostasis to their detrimental effects during oxidative stress. This document provides a comprehensive overview of the core mechanisms, key signaling pathways, and detailed experimental protocols relevant to the study of ROS biology. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Introduction: The Two Faces of ROS

Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key examples include the superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH·).[1] While historically viewed as purely damaging byproducts of aerobic metabolism, it is now well-established that ROS play a dual role in biological systems.[1][2]

At low to moderate concentrations, ROS function as critical second messengers in a multitude of cellular signaling pathways, a concept known as redox signaling.[1][3] This signaling is essential for regulating processes such as cell proliferation, differentiation, and immune responses. The specificity of ROS signaling is achieved through the targeted and reversible oxidation of specific amino acid residues, particularly cysteine, within proteins.

Conversely, an excessive accumulation of ROS, resulting from either overproduction or a deficiency in antioxidant systems, leads to a state of "oxidative distress". This imbalance can cause indiscriminate damage to vital macromolecules, including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Core Signaling Pathways Modulated by ROS

ROS influence a wide array of signaling cascades that are central to cellular function and fate. The following sections detail some of the most critical pathways and provide visual representations generated using the DOT language for Graphviz.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial for converting extracellular stimuli into a wide range of cellular responses, including growth, proliferation, differentiation, and apoptosis. ROS can activate several branches of the MAPK family, such as ERK, JNK, and p38 MAPK, often through the oxidative inactivation of MAPK phosphatases.

Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a pivotal transcription factor that governs the expression of genes involved in inflammation, immunity, cell survival, and proliferation. ROS have a complex, often context-dependent, role in NF-κB signaling. They can promote the activation of the IKK complex, leading to the degradation of the inhibitory IκBα protein and subsequent nuclear translocation of NF-κB. However, high levels of ROS can also inhibit NF-κB activity.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, specific cysteine residues in Keap1 are oxidized, leading to a conformational change that prevents it from binding to Nrf2. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective proteins.

Quantitative Data on ROS in Cellular Processes

The concentration of ROS is a critical determinant of their biological effect, dictating whether they act as signaling molecules or damaging agents. The tables below summarize key quantitative data related to ROS production and antioxidant activity.

Table 1: Typical Intracellular ROS Concentrations and Their Effects

| Parameter | Signaling ("Eustress") | Oxidative Stress ("Distress") | Reference |

| H₂O₂ Concentration | Nanomolar (nM) range | Micromolar (µM) to Millimolar (mM) range | |

| Cellular Outcome | Regulation of proliferation, apoptosis, differentiation | Damage to DNA, proteins, lipids; cell death | |

| Key Targets | Specific protein cysteine residues | Indiscriminate oxidation of macromolecules |

Table 2: Common Experimental Inducers of Oxidative Stress

| Inducer | Mechanism of Action | Typical In Vitro Concentration | Reference |

| Hydrogen Peroxide (H₂O₂) | Directly increases intracellular H₂O₂ levels. | 50 - 1000 µM | |

| Menadione | Redox cycles to produce superoxide anions. | 10 - 100 µM | |

| Paraquat | Generates superoxide radicals, particularly in mitochondria. | 100 - 500 µM | |

| Rotenone | Inhibits Complex I of the mitochondrial electron transport chain, leading to superoxide leakage. | 1 - 10 µM | |

| 6-Hydroxydopamine (6-OHDA) | Inhibits mitochondrial complexes I and IV and generates various ROS. | 50 - 200 µM |

Detailed Experimental Protocols

Accurate measurement of ROS and antioxidant capacity is fundamental to research in this field. This section provides detailed methodologies for key experiments.

Measurement of Intracellular ROS

This is one of the most widely used assays for measuring total intracellular ROS.

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Experimental Workflow:

Workflow for the DCFH-DA intracellular ROS assay. -

Detailed Protocol:

-

Cell Preparation: Seed cells in a 96-well plate (black, clear bottom for fluorescence measurements) and allow them to adhere overnight.

-

Treatment: Treat cells with the compounds of interest for the desired duration. Include positive controls (e.g., 100 µM H₂O₂) and untreated controls.

-

Probe Loading: Remove the treatment medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Add DCFH-DA working solution (typically 5-20 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Remove the DCFH-DA solution, wash the cells again with PBS, and add fresh PBS or medium to the wells. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Principle: DHE is oxidized specifically by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. MitoSOX Red is a derivative of DHE that specifically targets mitochondria, allowing for the measurement of mitochondrial superoxide.

-

Protocol Summary:

-

Prepare cells and apply treatments as described for the DCFH-DA assay.

-

Load cells with DHE (typically 10 µM) or MitoSOX Red (typically 5 µM) for 15-30 minutes at 37°C, protected from light.

-

Wash the cells with pre-warmed buffer.

-

Analyze the fluorescence using a fluorescence microscope or a plate reader (for DHE, Ex: ~518 nm, Em: ~606 nm; for MitoSOX Red, Ex: ~510 nm, Em: ~580 nm).

-

In Vitro Antioxidant Capacity Assays

These assays are commonly used to screen for the antioxidant potential of compounds in a cell-free system.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity of the sample.

-

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve test compounds and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent at various concentrations.

-

Reaction: In a 96-well plate, add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

-

-

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS radical cation (ABTS•⁺). Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

-

Protocol Summary:

-

Radical Generation: Prepare the ABTS•⁺ solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

-

Assay Preparation: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the sample to the diluted ABTS•⁺ solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

ROS in Drug Development and Therapy

The dual nature of ROS presents both challenges and opportunities in drug development.

-

Antioxidant Therapies: For diseases characterized by chronic oxidative stress, such as neurodegenerative disorders and atherosclerosis, antioxidant therapies aim to scavenge excess ROS or boost endogenous antioxidant defenses.

-

Pro-oxidant Therapies: In cancer therapy, a key strategy is to exploit the already elevated basal ROS levels in cancer cells. Pro-oxidant drugs can further increase intracellular ROS to a toxic threshold, selectively inducing cell death in cancer cells while sparing normal cells. ROS-responsive drug delivery systems are also being developed to release therapeutic agents specifically in the high-ROS tumor microenvironment.

Conclusion

Reactive Oxygen Species are no longer considered mere byproducts of metabolism but are recognized as integral components of cellular regulation. Their role as signaling molecules is vital for maintaining physiological homeostasis, while their overproduction leads to oxidative stress and pathology. A thorough understanding of the signaling pathways they modulate, coupled with robust and quantitative experimental methods, is crucial for researchers and drug development professionals. This knowledge is paramount for unraveling the complexities of numerous diseases and for designing novel therapeutic strategies that target the delicate redox balance of the cell.

References

An In-depth Technical Guide to the Endogenous and Exogenous Sources of Reactive Oxygen Species (ROS) Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). Historically viewed as mere byproducts of aerobic metabolism and agents of cellular damage, ROS are now recognized as critical signaling molecules that play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1] The dual nature of ROS—beneficial at low, controlled concentrations and detrimental at high levels, a state known as oxidative stress—underscores the importance of tightly regulated redox signaling pathways. This guide provides a detailed overview of the core endogenous and exogenous sources of ROS production, replete with quantitative data, key experimental protocols, and visual representations of signaling pathways to aid researchers in this dynamic field.

Endogenous Sources of ROS Production

Cellular metabolism is the primary source of endogenous ROS. Several organelles and enzyme systems contribute to the basal and stimulated production of these reactive molecules.

Mitochondria

Mitochondria are the primary source of endogenous cellular ROS, contributing to approximately 90% of the total.[2] During oxidative phosphorylation, a small fraction (estimated between 0.2-2.0%) of electrons leak from the electron transport chain (ETC) and react with molecular oxygen to form superoxide.[2]

-

Complex I (NADH-ubiquinone oxidoreductase): A major site of superoxide production, releasing it into the mitochondrial matrix.[2][3]

-

Complex III (Ubiquinone-cytochrome c oxidoreductase): Another significant contributor, capable of releasing superoxide into both the mitochondrial matrix and the intermembrane space.

Mitochondrial ROS production is not merely a stochastic event but a regulated process influenced by the metabolic state of the cell, including the mitochondrial membrane potential and the NADH/NAD+ ratio.

NADPH Oxidases (NOX)

The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are unique in that their primary function is the regulated production of ROS for signaling purposes. These membrane-bound enzymes transfer electrons from NADPH to molecular oxygen, generating either superoxide (O₂⁻) or hydrogen peroxide (H₂O₂). There are seven members of the NOX family in humans: NOX1, NOX2, NOX3, NOX4, NOX5, DUOX1, and DUOX2.

Activation of NOX enzymes is a key component of cellular responses to various extracellular signals, including growth factors, cytokines, and mechanical stress. For example, the activation of NOX2 in phagocytes is a critical event in the "respiratory burst" that kills pathogens. In non-phagocytic cells, NOX-derived ROS act as second messengers in numerous signaling pathways.

Endoplasmic Reticulum (ER)

The endoplasmic reticulum contributes significantly to the cellular ROS pool, with some estimates suggesting it can be responsible for as much as 25% of the total ROS generated. ROS are produced in the ER primarily as byproducts of protein folding, a process that requires an oxidizing environment for the formation of disulfide bonds.

-

ERO1 (ER Oxidoreductin 1): This enzyme, in conjunction with Protein Disulfide Isomerase (PDI), facilitates disulfide bond formation, a process that generates H₂O₂.

-

Cytochrome P450 Enzymes: These enzymes, involved in the metabolism of various endogenous and exogenous compounds, can also produce ROS through the "uncoupling" of their catalytic cycle.

ER stress, caused by an accumulation of unfolded or misfolded proteins, can lead to a significant increase in ROS production, creating a feedback loop that can ultimately trigger apoptosis.

Peroxisomes

Peroxisomes are organelles that play a crucial role in various metabolic pathways, including the β-oxidation of very long-chain fatty acids. Several enzymes within peroxisomes generate H₂O₂ as a byproduct of their catalytic activity.

-

Acyl-CoA Oxidases: These enzymes are involved in the first step of fatty acid β-oxidation and produce H₂O₂.

-

Xanthine Oxidase: This enzyme, also found in the cytosol, catalyzes the oxidation of hypoxanthine (B114508) and xanthine, producing superoxide and H₂O₂.

Peroxisomes are estimated to generate about 35% of the total intracellular H₂O₂.

Exogenous Sources of ROS Production

Cells are also exposed to a variety of external agents and environmental factors that can induce ROS production, leading to oxidative stress.

Radiation

Both ionizing radiation (e.g., X-rays and gamma rays) and non-ionizing radiation (e.g., UV light) can generate ROS.

-

Radiolysis of Water: Ionizing radiation can directly interact with water molecules, leading to the formation of highly reactive hydroxyl radicals (•OH).

-

Mitochondrial Damage: Radiation can damage mitochondria, leading to a sustained increase in endogenous ROS production. This can create a vicious cycle of oxidative stress.

Radiation-induced ROS can damage DNA, lipids, and proteins, and are a major contributor to the cytotoxic effects of radiotherapy in cancer treatment.

Environmental Pollutants

A wide range of environmental pollutants can induce oxidative stress.

-

Heavy Metals: Metals such as cadmium, mercury, lead, and arsenic can increase ROS production by interfering with the mitochondrial electron transport chain and inactivating antioxidant enzymes.

-

Air Pollutants: Particulate matter (PM2.5), ozone, and other components of air pollution can generate ROS and induce inflammatory responses in the respiratory system and other organs.

-

Pesticides and Industrial Chemicals: Many of these compounds can undergo metabolic activation to produce free radicals or can disrupt cellular redox balance.

Drugs and Xenobiotics

The metabolism of certain drugs and other foreign compounds (xenobiotics) can lead to the production of ROS.

-

Chemotherapeutic Agents: Many anticancer drugs, such as doxorubicin (B1662922) and cisplatin, exert their cytotoxic effects at least in part by inducing high levels of ROS, which can trigger apoptosis in cancer cells.

-

Other Drugs: Some anesthetics and analgesics can also be metabolized to reactive intermediates that generate ROS.

Quantitative Data on ROS Production

Quantifying the contribution of different sources to the cellular ROS pool is challenging due to the reactive and transient nature of these molecules. The data are highly context-dependent, varying with cell type, metabolic state, and the presence of stimuli.

Table 1: Basal Hydrogen Peroxide Production Rates in Various Cell Lines

| Cell Line | H₂O₂ Production Rate (pmol/min/mg protein) at 18% O₂ | H₂O₂ Production Rate (pmol/min/mg protein) at 5% O₂ |

| C2C12 | ~50 | ~20 |

| PC-3 | ~40 | ~15 |

| HeLa | ~3 | ~1 |

| SH-SY5Y | ~25 | ~10 |

| MCF-7 | ~10 | ~5 |

| MEFs | ~60 | ~25 |

| (Data adapted from a study on hydrogen peroxide production at different oxygen levels, highlighting the significant contribution of NADPH oxidases at higher oxygen concentrations) |

Table 2: Relative Contribution of Mitochondria and NADPH Oxidases to Extracellular H₂O₂ in Various Cell Lines

| Cell Line | Mitochondrial Contribution (%) | NADPH Oxidase Contribution (%) |

| AML12 (liver) | ~30 | ~60 |

| HeLa (cervix) | ~30 | ~60 |

| A549 (lung) | ~30 | ~60 |

| BJ (skin) | ~30 | ~60 |

| SH-SY5Y (neuron) | ~30 | ~60 |

| H9c2 (heart) | ~30 | ~60 |

| U2OS (bone) | ~30 | ~60 |

| (Data from a study using inhibitors to dissect the sources of extracellular H₂O₂, showing a consistent pattern across diverse cell lines under basal conditions) |

Table 3: Fold Increase in Cellular ROS Levels in Response to Exogenous Stimuli

| Cell Line | Stimulus | Fold Increase in ROS |

| Rat Islets | Glucose (16.7 mM) | ~5-fold |

| Rat Islets | Rotenone | ~16-fold |

| HCT116, K562, Me45 | 4 Gy Gamma Radiation (24h) | ~2-fold |

| MDA-MB-231 | 4-10 Gy X-ray | 40-90% increase |

| MCF-7 | 4-10 Gy X-ray | <20% increase |

| (Data compiled from multiple sources showing the dynamic range of ROS induction by different stimuli) |

Experimental Protocols

Accurate measurement of ROS is crucial for understanding their roles in health and disease. Below are detailed methodologies for key experiments.

Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This is a widely used assay for the general measurement of cellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a suitable density and allow them to attach overnight. For suspension cells, they can be used directly.

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium or PBS.

-

Cell Treatment: Remove the culture medium and wash the cells once with PBS. Apply the desired experimental treatments (e.g., drug exposure) to the cells for the appropriate duration. Include positive (e.g., H₂O₂) and negative controls.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Add PBS or an appropriate buffer to the wells. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells using a fluorescence microscope with a suitable filter set.

-

Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Measurement of Mitochondrial Superoxide using MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.

Materials:

-

MitoSOX Red reagent

-

DMSO

-

Cell culture medium or HBSS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Preparation: Harvest and resuspend cells in pre-warmed culture medium or HBSS.

-

Preparation of MitoSOX Red Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed medium or buffer.

-

Cell Staining: Add the MitoSOX Red working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells to pellet them and remove the staining solution. Wash the cells gently three times with pre-warmed medium or buffer.

-

Analysis:

-

Flow Cytometry: Resuspend the cells in fresh buffer and analyze them on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE).

-

Fluorescence Microscopy: Mount the cells on a slide and visualize them using a fluorescence microscope with appropriate excitation and emission filters for red fluorescence.

-

Measurement of NADPH Oxidase Activity using Lucigenin-based Chemiluminescence

This assay measures superoxide production by NADPH oxidases in cell extracts or membrane fractions. Lucigenin (B191737) is a chemiluminescent probe that emits light upon reaction with superoxide.

Materials:

-

Lucigenin

-

NADPH

-

Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, protease inhibitors)

-

Luminometer

Protocol:

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold homogenization buffer.

-

Prepare a membrane fraction by differential centrifugation (e.g., a high-speed spin at 100,000 x g).

-

Resuspend the membrane pellet in an appropriate buffer.

-

-

Protein Quantification: Determine the protein concentration of the sample.

-

Chemiluminescence Measurement:

-

In a luminometer tube or a white 96-well plate, add the cell extract or membrane fraction.

-

Add lucigenin to a final concentration of 5 µM.

-

Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

-

Immediately measure the chemiluminescence over time using a luminometer.

-

-

Controls:

-

Negative Control: A reaction mixture without NADPH to determine the background signal.

-

Specificity Control: Pre-incubate the sample with superoxide dismutase (SOD) to confirm that the signal is due to superoxide.

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in ROS production.

Endogenous ROS Production Pathways

Caption: Major endogenous sources of cellular ROS production.

Exogenous ROS Induction and Signaling

Caption: General pathways of exogenous ROS induction and downstream signaling.

Experimental Workflow for Cellular ROS Measurement

Caption: General experimental workflow for measuring cellular ROS.

Conclusion

The production of Reactive Oxygen Species is a fundamental aspect of cellular life, with intricate networks of endogenous sources maintaining redox homeostasis and mediating signaling, while exogenous insults can disrupt this balance, leading to oxidative stress and pathology. For researchers in the life sciences and drug development, a thorough understanding of the origins and regulation of ROS is paramount. This guide has provided a comprehensive overview of the major endogenous and exogenous sources of ROS, quantitative insights into their relative contributions, detailed experimental protocols for their measurement, and visual representations of the key signaling pathways involved. A deeper appreciation of these complex processes will undoubtedly fuel the development of novel therapeutic strategies that target redox pathways for the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for RSL3, a Potent Inducer of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to using the potent reactive oxygen species (ROS) inducer, RAS-selective lethal 3 (RSL3), for in vitro oxidative stress studies. RSL3 is a well-characterized small molecule that induces a specific form of iron-dependent, oxidative cell death known as ferroptosis.[1][2][3] Its primary mechanism of action is the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1][4] This inhibition leads to the accumulation of lipid-based ROS, culminating in oxidative damage and cell death. These protocols and data summaries are intended to assist researchers in designing and executing robust experiments to investigate the mechanisms of oxidative stress and to evaluate the efficacy of potential therapeutic agents.

While the term "ROS inducer 3" is commercially used, its scientific literature is limited. In contrast, RSL3 is extensively documented and serves as a reliable tool for inducing oxidative stress. Therefore, these notes will focus on the application of RSL3.

Mechanism of Action of RSL3

RSL3 induces oxidative stress and subsequent cell death primarily through the inhibition of the selenoenzyme glutathione peroxidase 4 (GPX4). GPX4 plays a crucial role in cellular antioxidant defense by reducing lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation.

The signaling pathway for RSL3-induced oxidative stress can be summarized as follows:

Caption: RSL3 inhibits GPX4, leading to lipid ROS accumulation, oxidative stress, and ferroptosis.

Recent studies have also indicated that RSL3's effects may be broader, potentially inhibiting other antioxidant selenoproteins, which should be considered when interpreting results.

Experimental Protocols

General Cell Culture and RSL3 Treatment

Materials:

-

Mammalian cell line of interest (e.g., HT1080, HCT116, LoVo, HT29)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

RSL3 (stock solution typically prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (6-well, 24-well, or 96-well)

Protocol:

-

Seed cells in the appropriate cell culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Prepare working solutions of RSL3 in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and is non-toxic to the cells (typically ≤ 0.1%).

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentrations of RSL3 to the cells. Include a vehicle control group (medium with DMSO only).

-

Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to 48 hours, depending on the cell type and the endpoint being measured.

Measurement of Intracellular ROS

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probes (e.g., MitoSOX Red for mitochondrial superoxide)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Following RSL3 treatment for the desired duration (e.g., 4, 6, or 24 hours), remove the treatment medium.

-

Wash the cells once with warm PBS.

-

Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer. Increased fluorescence indicates higher levels of intracellular ROS.

Cell Viability and Cytotoxicity Assays

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., CellTiter-Glo)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Microplate reader

Protocol (MTT Assay):

-

After the RSL3 treatment period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm). A decrease in absorbance indicates reduced cell viability.

Protocol (LDH Assay):

-

After RSL3 treatment, collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance to determine the amount of LDH released, which is proportional to the number of dead cells.

Data Presentation

The following tables summarize typical quantitative data obtained from studies using RSL3 to induce oxidative stress.

Table 1: Effect of RSL3 on Cell Viability in Colorectal Cancer (CRC) Cell Lines

| Cell Line | RSL3 Concentration (µM) | Treatment Duration (h) | % Cell Viability (relative to control) | Reference |

| HCT116 | 1 | 24 | ~60% | |

| LoVo | 1 | 24 | ~55% | |

| HT29 | 1 | 24 | ~70% |

Table 2: RSL3-Induced ROS Production

| Cell Line | RSL3 Concentration (µM) | Treatment Duration (h) | Fold Increase in ROS (DCF Fluorescence) | Reference |

| HCT116 | 1 | 24 | ~3.5 | |

| LoVo | 1 | 24 | ~4.0 | |

| HT1080 | 1 | 6 | Significant increase | |

| SH-SY5Y | 10 | 1-3 | Time-dependent increase |

Table 3: Effective Concentrations and Treatment Durations of RSL3 in Various Cell Lines

| Cell Line | Effective Concentration Range | Typical Treatment Duration | Observed Effect | Reference |

| Glioblastoma (U87, U251) | 0.1 - 1 µM | 24 h | Increased lipid ROS, decreased cell viability | |

| Colorectal Cancer (LS174T) | 1 µM | 4 - 24 h | Increased ROS and lipid hydroperoxides | |

| Head and Neck Squamous Carcinoma | 1 - 5 µM | 24 h | Impaired cell survival, increased lipid ROS | |

| Microvascular Endothelial Cells | 50 - 200 nM | 1 h | S1PR1 degradation, cytoskeletal rearrangement |

Signaling Pathways and Experimental Workflows

The induction of oxidative stress by RSL3 triggers a cascade of downstream signaling events. Key pathways implicated in the cellular response to RSL3-induced ferroptosis include the NF-κB pathway and pathways regulating protein translation.

Caption: RSL3-induced lipid ROS accumulation activates downstream signaling pathways like NF-κB and inhibits the METTL3-YTHDF1 pathway.

A typical experimental workflow for studying the effects of RSL3 is depicted below:

Caption: A standard workflow for investigating the effects of RSL3 on cultured cells.

Conclusion

RSL3 is a valuable tool for inducing oxidative stress in a controlled and reproducible manner, primarily through the induction of ferroptosis. The protocols and data presented here provide a framework for researchers to design and conduct experiments to explore the multifaceted roles of oxidative stress in health and disease. Careful consideration of cell type, RSL3 concentration, and treatment duration is critical for obtaining meaningful and interpretable results.

References

- 1. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Applications of FINO2, a Potent ROS-Inducing Ferroptosis Inducer, in Cancer Research

For Researchers, Scientists, and Drug Development Professionals